Flavopereirine

Description

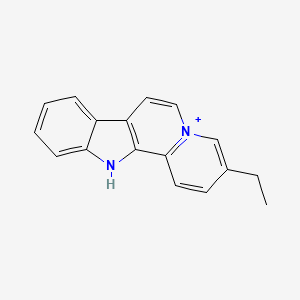

Structure

3D Structure

Properties

CAS No. |

6784-38-9 |

|---|---|

Molecular Formula |

C17H15N2+ |

Molecular Weight |

247.31 g/mol |

IUPAC Name |

3-ethyl-12H-indolo[2,3-a]quinolizin-5-ium |

InChI |

InChI=1S/C17H14N2/c1-2-12-7-8-16-17-14(9-10-19(16)11-12)13-5-3-4-6-15(13)18-17/h3-11H,2H2,1H3/p+1 |

InChI Key |

BAALMEGRQMMBJQ-UHFFFAOYSA-O |

SMILES |

CCC1=C[N+]2=C(C=C1)C3=C(C=C2)C4=CC=CC=C4N3 |

Canonical SMILES |

CCC1=C[N+]2=C(C=C1)C3=C(C=C2)C4=CC=CC=C4N3 |

Appearance |

Solid powder |

Other CAS No. |

6784-38-9 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

flavopereirine PB 100 PB-100 PB100 |

Origin of Product |

United States |

Foundational & Exploratory

Flavopereirine: A Technical Guide to Natural Sources, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flavopereirine is a naturally occurring β-carboline alkaloid that has garnered significant interest within the scientific community for its diverse pharmacological activities. Primarily recognized for its potent anti-cancer properties, this compound has also demonstrated antimalarial, antileishmanial, and antiviral potential.[1][2][3] This technical guide provides an in-depth overview of the primary natural sources of this compound, detailed methodologies for its extraction and isolation, and an examination of its known mechanisms of action, particularly its influence on cellular signaling pathways. All quantitative data is presented in structured tables for ease of comparison, and key experimental workflows and biological pathways are visualized using diagrams.

Natural Sources of this compound

This compound is predominantly isolated from the bark of trees belonging to the Geissospermum genus, within the Apocynaceae family. These trees are native to the Amazon rainforest in South America.[1][4]

Primary Botanical Sources:

-

Geissospermum vellosii (syn. Geissospermum laeve, Pao Pereira): This is the most widely cited and commercially utilized source of this compound.[1][2][4][5] The bark of this tree has a history of use in traditional medicine for treating malaria and fevers.[5][6]

-

Geissospermum sericeum : This species is also a known source of this compound and other related indole alkaloids.[1]

The concentration of this compound and other alkaloids can vary between different preparations of Pao Pereira bark extracts.[6]

Extraction and Isolation of this compound

The isolation of this compound from its natural sources is a multi-step process involving initial extraction, fractionation to isolate the alkaloid content, and subsequent chromatographic purification to obtain the pure compound.

Quantitative Data on Extraction Yields

The yield of this compound and related alkaloids can vary depending on the plant material, extraction method, and solvents used. The following table summarizes representative yields from the extraction of Geissospermum vellosii bark.

| Extraction/Fractionation Step | Yield (%) | Reference |

| Initial Ethanolic Extract | 2.0% | [2][4] |

| Methanol Fraction (from ethanolic extract) | 85.2% | [2][4] |

| Neutral Fraction (from acid-base partition) | 42.8% | [2][4] |

| Total Alkaloid Fraction (from acid-base partition) | 27.5% | [2][4] |

| Proprietary Extract | ||

| β-Carboline Alkaloid Content | 54% | [7] |

Experimental Protocols

The following protocols are a composite of methodologies described in the scientific literature for the extraction and isolation of this compound.

Protocol 1: General Alkaloid Extraction using Acid-Base Partitioning

This is a classical method for the selective extraction of alkaloids.

-

Preparation of Plant Material: The bark of Geissospermum vellosii is air-dried and ground into a coarse powder.

-

Initial Extraction:

-

The powdered bark is subjected to Soxhlet extraction for 24-48 hours using a 70:30 mixture of ethanol and 0.1% formic acid in water.[1]

-

Alternatively, macerate the powdered bark with an organic solvent like chloroform after moistening with a 10% ammonium hydroxide or sodium carbonate solution for 30-60 minutes.

-

-

Acid-Base Partitioning:

-

The crude extract is dissolved in a 5% aqueous hydrochloric acid solution.

-

This acidic solution is then washed with a non-polar organic solvent (e.g., dichloromethane) to remove neutral and weakly basic compounds.

-

The aqueous acidic layer, containing the protonated alkaloids, is then basified to a pH of approximately 10 with ammonium hydroxide.

-

The basified solution is repeatedly extracted with dichloromethane to recover the alkaloids in their free base form.

-

-

Drying and Concentration: The combined organic layers are dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield the Total Alkaloid Fraction (TAF).

Protocol 2: Chromatographic Purification of this compound

The TAF is a complex mixture that requires further purification to isolate this compound.

-

High-Performance Countercurrent Chromatography (HPCCC):

-

The TAF can be subjected to HPCCC for initial fractionation.

-

A two-phase solvent system, such as ethyl acetate-butanol-water (2:3:5 v/v/v), can be employed in an elution-extrusion mode.

-

-

Flash Column Chromatography: Fractions obtained from HPCCC containing this compound can be further purified using flash column chromatography.

-

High-Performance Liquid Chromatography (HPLC):

-

Preparative HPLC is used for the final purification of this compound.

-

A C18 column is typically used with a mobile phase consisting of a gradient of acetonitrile and water, often with a small percentage of formic acid.[1][8]

-

For example, a SunFire™ Prep C18 OBD™ 5 µm 19 × 150 mm column with a mobile phase of 80% water and 20% acetonitrile at a flow rate of 10.0 mL/min.[8]

-

-

Structure Elucidation: The purified this compound is identified and characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HR-MS).[1][4]

Visualization of the Isolation Workflow

Biological Activity and Signaling Pathways

This compound exhibits a range of biological activities, with its anti-cancer effects being the most extensively studied. It has been shown to inhibit cell proliferation, and induce cell cycle arrest and apoptosis in various cancer cell lines.[1]

Anti-Cancer Mechanisms

This compound's anti-cancer activity is mediated through its interaction with several key cellular signaling pathways.

-

Induction of Apoptosis: this compound can induce apoptosis (programmed cell death) in cancer cells through both extrinsic and intrinsic caspase-dependent pathways.[1][3] This involves the activation of initiator caspases (caspase-8 and caspase-9) and executioner caspases (caspase-3), leading to the cleavage of PARP and subsequent cell death.[1][3]

-

JAK-STAT Pathway Inhibition: In human oral cancer cells, this compound has been shown to suppress cancer progression by inhibiting the JAK-STAT signaling pathway.

-

Modulation of AKT/p38 MAPK/ERK1/2 Signaling: this compound can induce cell cycle arrest and apoptosis in human breast cancer cells by regulating the AKT/p38 MAPK/ERK1/2 signaling pathway.

-

DNA Binding: As a β-carboline alkaloid, this compound can selectively bind to the destabilized DNA characteristic of cancer cells, which impedes DNA synthesis and leads to cell cycle arrest or apoptosis.[5][6]

Visualization of the Apoptotic Signaling Pathway

Conclusion

This compound, a β-carboline alkaloid primarily sourced from the bark of Geissospermum vellosii, presents a compelling profile for further investigation in drug development. The established protocols for its isolation and purification provide a solid foundation for obtaining high-purity material for research. Its multifaceted anti-cancer activity, mediated through the modulation of critical signaling pathways such as those involving caspases, JAK-STAT, and AKT/MAPK, underscores its therapeutic potential. This guide provides a comprehensive technical overview to support ongoing and future research into this promising natural product.

References

- 1. iris.unito.it [iris.unito.it]

- 2. researchgate.net [researchgate.net]

- 3. This compound exerts anti-cancer activities in various human thyroid cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. beljanski.org [beljanski.org]

- 7. beljanski.info [beljanski.info]

- 8. researchgate.net [researchgate.net]

β-Carboline and Related Alkaloids from Geissospermum vellosii: A Technical Guide for Researchers

An In-depth Examination of Bioactive Compounds from a Medicinal Amazonian Tree

For Immediate Release

This whitepaper provides a comprehensive technical overview of the prominent β-carboline and indole alkaloids isolated from Geissospermum vellosii, an Amazonian tree with a rich history in traditional medicine. This document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource on the quantitative biological activities, experimental protocols, and mechanisms of action of these promising natural products.

Introduction

Geissospermum vellosii, commonly known as "Pao Pereira," is a tree native to the Amazon rainforest.[1] For centuries, its bark has been utilized in traditional medicine for a variety of ailments, including fever, malaria, and pain.[1][2] Modern phytochemical investigations have revealed that the bark of G. vellosii is a rich source of monoterpenoid indole alkaloids, including those with a β-carboline core.[3][4] These compounds have garnered significant scientific interest due to their diverse and potent biological activities, which range from anticancer and antimalarial to neuroprotective effects.

This guide focuses on the key alkaloids identified from G. vellosii, presenting their bioactivities in a structured format, detailing the experimental methodologies used to determine these activities, and visualizing their molecular mechanisms of action.

Key Bioactive Alkaloids and Their Activities

The primary alkaloids of interest from Geissospermum vellosii include the β-carboline alkaloid flavopereirine, and the indole alkaloids geissospermine, geissoschizoline, geissolosimine, and vellosiminol. Their biological activities have been evaluated in various preclinical models, with significant findings in the areas of oncology, neurodegenerative disease, and infectious diseases.

Quantitative Bioactivity Data

The following tables summarize the reported 50% inhibitory concentration (IC50) values for the prominent alkaloids from G. vellosii across different biological assays.

Table 1: Anticancer and Antileishmanial Activity of this compound

| Cell Line/Organism | Biological Effect | IC50 Value | Reference |

| IHH-4 (Human Thyroid Cancer) | Cell Growth Inhibition | See Reference | [5] |

| WRO (Human Thyroid Cancer) | Cell Growth Inhibition | See Reference | [5] |

| SW579 (Human Thyroid Cancer) | Cell Growth Inhibition | See Reference | [5] |

| 8505c (Human Thyroid Cancer) | Cell Growth Inhibition | See Reference | [5] |

| KMH-2 (Human Thyroid Cancer) | Cell Growth Inhibition | See Reference | [5] |

| HCT116 (Colorectal Cancer) | Viability Reduction | See Reference | [3] |

| BcaCD885 (Oral Cancer) | Cell Viability Reduction | ~50-100 µM (at 72h) | [1] |

| Tca8113 (Oral Cancer) | Cell Viability Reduction | ~50-100 µM (at 72h) | [1] |

| Leishmania amazonensis (promastigotes) | Antileishmanial Activity | 0.23 µg/mL (at 24h) | [6][7][8] |

| Leishmania amazonensis (promastigotes) | Antileishmanial Activity | 0.15 µg/mL (at 72h) | [6][7][8] |

Table 2: Anticholinesterase Activity of G. vellosii Alkaloids and Extracts

| Compound/Extract | Enzyme Source | IC50 Value | Reference |

| Geissospermine | Butyrylcholinesterase (BChE) | See Reference | [9] |

| Geissoschizoline | Human Acetylcholinesterase (hAChE) | 20.40 ± 0.93 µM | [9] |

| Geissoschizoline | Human Butyrylcholinesterase (hBChE) | 10.21 ± 0.01 µM | [9] |

| Alkaloid-Rich Fraction (PP) | Rat Brain Acetylcholinesterase | 39.3 µg/mL | [10] |

| Alkaloid-Rich Fraction (PP) | Electric Eel Acetylcholinesterase | 2.9 µg/mL | [10] |

| Alkaloid-Rich Fraction (PP) | Horse Serum Butyrylcholinesterase | 1.6 µg/mL | [10] |

Table 3: Antiplasmodial Activity of G. vellosii Indole Alkaloids against Plasmodium falciparum (D10 strain)

| Compound | IC50 Value (µM) | Reference |

| Geissolosimine | 0.96 | [2] |

| Geissospermine | See Reference (0.96 µM to 13.96 µM range for active compounds) | [2] |

| Geissoschizoline | See Reference (0.96 µM to 13.96 µM range for active compounds) | [2] |

| Vellosiminol | 157 | [2] |

| Methanolic Crude Extract | 2.22 µg/mL | [2] |

Experimental Protocols

This section outlines the general methodologies employed in the cited research for the extraction, isolation, and biological evaluation of alkaloids from Geissospermum vellosii.

Extraction and Isolation of Alkaloids

A general procedure for the extraction and isolation of alkaloids from the stem bark of G. vellosii involves the following steps:

-

Maceration and Extraction : Dried and powdered stem bark is subjected to maceration with a solvent, typically ethanol or methanol, to extract a wide range of compounds.[2][11]

-

Acid-Base Fractionation : The crude extract is then subjected to an acid-base extraction to selectively isolate the alkaloid fraction. The extract is dissolved in an acidic aqueous solution, followed by washing with a non-polar solvent to remove neutral and acidic compounds. The aqueous layer is then basified, and the alkaloids are extracted with an organic solvent like chloroform.

-

Chromatographic Purification : The resulting alkaloid-rich fraction is further purified using various chromatographic techniques. High-performance counter-current chromatography (HPCCC) has been shown to be an effective method for the separation of individual alkaloids.[2] Further purification can be achieved using flash column chromatography.

-

Structural Elucidation : The structures of the isolated pure compounds are determined using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[2]

References

- 1. This compound Suppresses the Progression of Human Oral Cancer by Inhibiting the JAK-STAT Signaling Pathway via Targeting LASP1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vitro antiplasmodial activity of indole alkaloids from the stem bark of Geissospermum vellosii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound Suppresses the Growth of Colorectal Cancer Cells through P53 Signaling Dependence - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rsdjournal.org [rsdjournal.org]

- 5. This compound exerts anti-cancer activities in various human thyroid cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound-An Alkaloid Derived from Geissospermum vellosii-Presents Leishmanicidal Activity In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. stacks.cdc.gov [stacks.cdc.gov]

- 9. Geissoschizoline, a promising alkaloid for Alzheimer's disease: Inhibition of human cholinesterases, anti-inflammatory effects and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Geissospermum vellosii stembark: anticholinesterase activity and improvement of scopolamine-induced memory deficits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. iris.unito.it [iris.unito.it]

A Comprehensive Technical Review of the Biological Activities of Flavopereirine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flavopereirine, a β-carboline alkaloid isolated from the bark of Geissospermum vellosii, has emerged as a promising natural compound with a diverse range of biological activities.[1] This technical guide provides an in-depth analysis of the current scientific literature on this compound, with a particular focus on its anti-cancer, antiplasmodial, and antileishmanial properties. We present a compilation of quantitative data on its bioactivity, detailed experimental methodologies for key assays, and visual representations of the signaling pathways it modulates. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.

Introduction

This compound is a natural alkaloid that has garnered significant attention for its potential therapeutic applications.[1] Historically used in traditional medicine, recent scientific investigations have begun to unravel the molecular mechanisms underlying its biological effects.[1] This guide synthesizes the findings from numerous studies to provide a detailed overview of this compound's activity against various diseases, its impact on cellular signaling, and the experimental approaches used to elucidate these properties.

Biological Activities of this compound

This compound exhibits a spectrum of biological activities, with its anti-cancer effects being the most extensively studied. It has also demonstrated potent activity against parasitic protozoa.

Anticancer Activity

This compound has been shown to exert anti-cancer effects across a wide range of human cancer cell lines, including thyroid, hepatocellular, breast, colorectal, and oral cancers.[1][2][3][4][5] Its mechanisms of action are multifaceted, involving the induction of apoptosis, cell cycle arrest, and modulation of autophagy.[1][2]

2.1.1. Induction of Apoptosis

This compound triggers programmed cell death in cancer cells through both the intrinsic and extrinsic apoptotic pathways.[1][2] This is evidenced by the activation of key apoptotic proteins. In thyroid and hepatocellular carcinoma cells, this compound treatment leads to the cleavage and activation of caspase-8, caspase-9, caspase-3, and PARP.[1][2] The involvement of both initiator caspases (caspase-8 for extrinsic, caspase-9 for intrinsic) highlights its comprehensive pro-apoptotic effect. The pan-caspase inhibitor Z-VAD-FMK has been shown to partially reverse the apoptotic effects of this compound, confirming the caspase-dependent nature of this process.[1]

2.1.2. Cell Cycle Arrest

A hallmark of this compound's anti-proliferative activity is its ability to induce cell cycle arrest, thereby halting the uncontrolled division of cancer cells. The specific phase of arrest appears to be cell-type dependent. For instance, in human thyroid cancer cells (IHH-4), it induces a G0/G1 phase arrest, while in other thyroid cancer lines (8505c and KMH-2) and breast cancer cells (MDA-MB-231), it causes an S phase arrest.[1][4] In colorectal cancer cells, a G2/M phase arrest has been observed.[5][6]

2.1.3. Modulation of Autophagy

This compound also influences autophagy, a cellular process of self-digestion that can have both pro-survival and pro-death roles in cancer. In human thyroid cancer cells, this compound treatment leads to the induction of autophagy, as indicated by the modulation of autophagy-related proteins.[1] The interplay between this compound-induced autophagy and apoptosis is a complex area that warrants further investigation.

Antiplasmodial and Antileishmanial Activity

In addition to its anti-cancer properties, this compound has demonstrated significant activity against parasitic organisms. It has been reported to possess antiplasmodial activity, suggesting its potential as an antimalarial agent.[1] Furthermore, it exhibits potent leishmanicidal activity against Leishmania amazonensis promastigotes, with promising IC50 values.[7][8][9]

Quantitative Data on Biological Activity

The following tables summarize the quantitative data on the biological activity of this compound from various studies.

Table 1: In Vitro Anticancer Activity of this compound

| Cell Line | Cancer Type | Assay | Endpoint | Concentration/Effect | Reference |

| IHH-4 | Papillary Thyroid Carcinoma | CCK-8 | Inhibition of cell proliferation | - | [1] |

| 8505c | Anaplastic Thyroid Carcinoma | CCK-8 | Inhibition of cell proliferation | - | [1] |

| KMH-2 | Anaplastic Thyroid Carcinoma | CCK-8 | Inhibition of cell proliferation | - | [1] |

| HepG2 | Hepatocellular Carcinoma | - | Inhibition of cell viability | - | [2] |

| Huh7 | Hepatocellular Carcinoma | - | Inhibition of cell viability | - | [2] |

| MCF-7 | Breast Cancer | - | G0/G1 phase arrest | - | [4] |

| MDA-MB-231 | Breast Cancer | - | S phase arrest | - | [4] |

| HCT116 | Colorectal Cancer | - | G2/M phase arrest | - | [5] |

| DLD1 | Colorectal Cancer | - | G2/M phase arrest | - | [5] |

| BcaCD885 | Oral Cancer | MTT | Inhibition of cell viability | Significant at 25, 50, 100 µmol/L | [6][10] |

| Tca8113 | Oral Cancer | MTT | Inhibition of cell viability | Significant at 25, 50, 100 µmol/L | [6][10] |

Table 2: In Vitro Antileishmanial Activity of this compound

| Organism | Stage | Time (h) | IC50 (µg/mL) | Reference |

| Leishmania amazonensis | Promastigote | 24 | 0.23 | [7][9] |

| Leishmania amazonensis | Promastigote | 72 | 0.15 | [7][9] |

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several key signaling pathways that are often dysregulated in cancer.

AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival. This compound has been shown to inhibit this pathway in human thyroid cancer cells, as evidenced by a decrease in the phosphorylation of both AKT and mTOR.[1] This inhibition likely contributes to its anti-proliferative and pro-apoptotic effects.

MAPK Pathways (ERK and p38)

The Mitogen-Activated Protein Kinase (MAPK) pathways, including the ERK and p38 pathways, are involved in a wide range of cellular processes. This compound treatment leads to the activation of the ERK and p38 signaling pathways in human thyroid and breast cancer cells.[1][4] The activation of these pathways is implicated in the induction of apoptosis.

JAK/STAT Pathway

The Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway is critical for cytokine signaling and is often constitutively active in cancer. In human oral cancer cells, this compound has been found to inactivate the JAK/STAT signaling pathway by decreasing the phosphorylation of JAK2, STAT3, and STAT5.[6][10] This inactivation is mediated by the upregulation of LASP1.[6][10]

p53 Signaling Pathway

The tumor suppressor p53 plays a central role in preventing cancer formation. In colorectal cancer cells, this compound has been shown to upregulate the expression and phosphorylation of p53, leading to increased p53 activity.[5] This, in turn, contributes to cell cycle arrest and apoptosis.

Experimental Protocols

This section provides a detailed description of the key experimental methodologies used to evaluate the biological activity of this compound.

Cell Viability Assays (MTT and CCK-8)

-

Principle: These colorimetric assays measure cell metabolic activity as an indicator of cell viability.

-

Protocol:

-

Seed cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.[1]

-

Treat the cells with various concentrations of this compound (or DMSO as a control) for the desired time period (e.g., 24, 48, 72, 96 hours).[1][10]

-

For MTT assay, add MTT solution to each well and incubate for a few hours to allow the formation of formazan crystals. Solubilize the crystals with a solubilization solution (e.g., DMSO).

-

For CCK-8 assay, add CCK-8 solution to each well and incubate.[1]

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate cell viability as a percentage of the control.

-

Cell Cycle Analysis by Flow Cytometry

-

Principle: This technique uses a fluorescent dye that binds to DNA to determine the distribution of cells in different phases of the cell cycle.

-

Protocol:

-

Treat cells with this compound for the specified duration.

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells in ice-cold ethanol.

-

Resuspend the fixed cells in a staining solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A.

-

Analyze the stained cells using a flow cytometer.

-

The DNA content of the cells is used to generate a histogram, from which the percentage of cells in G0/G1, S, and G2/M phases can be determined.

-

Apoptosis Assay by Flow Cytometry

-

Principle: This method uses Annexin V (which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells) and a viability dye (like propidium iodide) to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Protocol:

-

After treatment with this compound, harvest and wash the cells.

-

Resuspend the cells in Annexin V binding buffer.

-

Add fluorescently labeled Annexin V and a viability dye.

-

Incubate in the dark.

-

Analyze the cells by flow cytometry to quantify the different cell populations.

-

Western Blotting

-

Principle: This technique is used to detect specific proteins in a sample of tissue homogenate or extract.

-

Protocol:

-

Lyse this compound-treated and control cells to extract total protein.

-

Determine protein concentration using a standard assay (e.g., BCA assay).

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific to the target proteins (e.g., cleaved caspases, PARP, p-AKT, p-ERK, etc.).

-

Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

-

In Vivo Xenograft Models

-

Zebrafish Xenograft Model:

-

Mouse Xenograft Model:

-

Subcutaneously inject human cancer cells into the flanks of immunocompromised mice (e.g., BALB/c nude mice).[6][10]

-

Once tumors are established, treat the mice with this compound (e.g., via intraperitoneal injection) or a vehicle control.

-

Measure tumor volume and body weight regularly.

-

At the end of the study, excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).

-

Visualizing Molecular Mechanisms

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways modulated by this compound.

Caption: this compound's multifaceted impact on key cancer-related signaling pathways.

Caption: this compound induces apoptosis via both extrinsic and intrinsic caspase cascades.

Conclusion

This compound is a compelling natural product with significant therapeutic potential, particularly in the realm of oncology. Its ability to induce apoptosis and cell cycle arrest while modulating key signaling pathways underscores its promise as a lead compound for the development of novel anti-cancer agents. Furthermore, its anti-parasitic activities warrant further exploration. This technical guide provides a solid foundation for researchers and drug development professionals to understand the biological activities of this compound and to guide future research efforts aimed at harnessing its full therapeutic potential.

References

- 1. This compound exerts anti-cancer activities in various human thyroid cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound Inhibits Hepatocellular Carcinoma Cell Growth by Inducing Cell-cycle Arrest, Apoptosis, and Autophagy-related Protein Expression | Anticancer Research [ar.iiarjournals.org]

- 3. researchgate.net [researchgate.net]

- 4. This compound induces cell cycle arrest and apoptosis via the AKT/p38 MAPK/ERK1/2 signaling pathway in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound Suppresses the Growth of Colorectal Cancer Cells through P53 Signaling Dependence - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dovepress.com [dovepress.com]

- 7. stacks.cdc.gov [stacks.cdc.gov]

- 8. researchgate.net [researchgate.net]

- 9. This compound-An Alkaloid Derived from Geissospermum vellosii-Presents Leishmanicidal Activity In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound Suppresses the Progression of Human Oral Cancer by Inhibiting the JAK-STAT Signaling Pathway via Targeting LASP1 - PMC [pmc.ncbi.nlm.nih.gov]

Flavopereirine's Mechanism of Action in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Flavopereirine, a β-carboline alkaloid derived from the bark of Geissospermum vellosii, has emerged as a promising anti-cancer agent with demonstrated efficacy across a range of human cancer cell lines.[1][2] This document provides a comprehensive technical overview of the molecular mechanisms through which this compound exerts its anti-neoplastic effects. It details the compound's impact on cell viability, its ability to induce cell cycle arrest and apoptosis, and its modulation of critical intracellular signaling pathways. Quantitative data, detailed experimental protocols, and visual diagrams of key pathways and workflows are presented to offer a thorough resource for the scientific community.

Core Mechanisms of Anti-Cancer Activity

This compound's anti-cancer properties are multifactorial, involving the inhibition of cell proliferation, induction of programmed cell death (apoptosis), and modulation of autophagy.[1] Its efficacy has been documented in various cancer types, including thyroid, oral, breast, colorectal, and hepatocellular carcinomas.[1][2][3][4][5]

Inhibition of Cell Proliferation and Viability

This compound significantly suppresses the proliferation of cancer cells in a dose- and time-dependent manner.[1] This inhibitory effect has been observed in numerous cell lines, including those resistant to multiple drugs.[1] The compound selectively inhibits DNA synthesis in cancer cells while showing less effect on normal cells, highlighting its potential for a favorable therapeutic window.[1][2][4]

Induction of Cell Cycle Arrest

A key mechanism of this compound is its ability to interfere with cell cycle progression, leading to arrest at different phases depending on the cancer cell type.[4][5][6]

-

G0/G1 Phase Arrest: Treatment with this compound has been shown to cause an accumulation of cells in the G0/G1 phase in human thyroid cancer (IHH-4), breast cancer (MCF-7), and hepatocellular carcinoma (HepG2, Huh7) cell lines.[1][4][5]

-

S Phase Arrest: In other cell lines, such as anaplastic thyroid cancer (8505c, KMH-2) and triple-negative breast cancer (MDA-MB-231), this compound induces S phase arrest.[1][5]

-

G2/M Phase Arrest: In colorectal cancer cells, this compound treatment leads to G2/M-phase cell cycle arrest.[2]

This disruption of the cell cycle prevents cancer cells from dividing and proliferating.

Induction of Apoptosis

This compound is a potent inducer of apoptosis.[3][4] It activates both the intrinsic (mitochondrial) and extrinsic (death receptor) caspase-dependent pathways.[1][2] This is evidenced by the cleavage and activation of initiator caspases (caspase-8 and caspase-9) and the executioner caspase-3.[1][4][7] Activated caspase-3 subsequently cleaves poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[1][7] The pro-apoptotic effect is further confirmed by changes in the expression of Bcl-2 family proteins, with an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2.[3]

Modulation of Key Signaling Pathways

This compound's effects on the cell cycle and apoptosis are mediated by its influence on several critical intracellular signaling pathways.

-

AKT/mTOR Pathway: this compound consistently demonstrates an inhibitory effect on the PI3K/AKT pathway, a central regulator of cell survival and proliferation. Treatment leads to a decrease in the phosphorylation of both AKT and its downstream target, mTOR, in human thyroid cancer cells.[1]

-

MAPK Pathway (ERK and p38): The compound activates the p38 mitogen-activated protein kinase (MAPK) and extracellular signal-regulated kinase (ERK) pathways.[1][5] Increased phosphorylation of p38 and ERK contributes to the induction of apoptosis in breast and thyroid cancer cells.[1][5]

-

JAK/STAT Pathway: In oral cancer, this compound has been shown to inactivate the JAK/STAT signaling pathway.[3][8] It achieves this by upregulating LIM and SH3 Protein 1 (LASP1), which in turn leads to decreased phosphorylation of JAK2, STAT3, and STAT5.[3]

-

p53 Signaling: In colorectal cancer cells harboring a functional p53 gene, this compound enhances the expression and phosphorylation of p53.[2][9] This activation of the p53 tumor suppressor pathway plays a major role in the compound's growth-suppressive effects, leading to the upregulation of p21.[2][9]

Induction of Autophagy

In addition to apoptosis, this compound can modulate autophagy in cancer cells.[1] Treatment has been shown to induce the formation of autophagosomes and alter the expression of autophagy-related proteins like LC3 and p62 in thyroid cancer cells.[1][7]

Quantitative Data: In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency. The IC50 values for this compound have been determined across various human cancer cell lines.

| Cell Line | Cancer Type | Time (h) | IC50 (µM) | Reference |

| IHH-4 | Papillary Thyroid Carcinoma | 48 | ~10 | [1] |

| WRO | Follicular Thyroid Carcinoma | 48 | >20 | [1] |

| SW579 | Poorly Differentiated Thyroid Carcinoma | 48 | >20 | [1] |

| 8505c | Anaplastic Thyroid Carcinoma | 48 | ~15 | [1] |

| KMH-2 | Anaplastic Thyroid Carcinoma | 48 | ~7.5 | [1] |

| HepG2 | Hepatocellular Carcinoma | 48 | ~15 | [4] |

| Huh7 | Hepatocellular Carcinoma | 48 | ~10 | [4] |

| BcaCD885 | Oral Cancer | 72 | ~50 | [3] |

| Tca8113 | Oral Cancer | 72 | ~50 | [3] |

Key Experimental Protocols

This section details the methodologies for core experiments used to elucidate the mechanism of action of this compound.

Cell Viability Assay (CCK-8 or MTT)

This assay quantitatively measures cell viability and proliferation.

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a density of approximately 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.[3]

-

Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).[1] Plates are incubated for specified time periods (e.g., 24, 48, 72 hours).[4]

-

Reagent Incubation: After treatment, 10 µL of a tetrazolium salt-based reagent (like CCK-8 or MTT) is added to each well.[1][3] The plate is incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the tetrazolium salt into a colored formazan product.[10]

-

Data Acquisition: If using MTT, a solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.[10] The absorbance of each well is then measured using a microplate reader at the appropriate wavelength (e.g., 450 nm for CCK-8, 570 nm for MTT).[1][3][10]

-

Analysis: Cell viability is expressed as a percentage relative to the vehicle-treated control cells. IC50 values are calculated from the resulting dose-response curves.[11]

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in different phases of the cell cycle.

-

Cell Treatment & Harvesting: Cells are treated with this compound for a specified duration (e.g., 6 or 18 hours).[1] Subsequently, cells are harvested by trypsinization and washed with PBS.

-

Fixation: Cells are fixed by resuspending the pellet in ice-cold 70% ethanol and incubating overnight at -20°C.[1][3] This permeabilizes the cells and preserves their structure.

-

Staining: The fixed cells are washed with PBS and then stained with a solution containing propidium iodide (PI), a fluorescent intercalating agent that binds to DNA, and RNase to prevent staining of double-stranded RNA.[1]

-

Flow Cytometry: The DNA content of individual cells is analyzed using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.

-

Data Analysis: The resulting data is analyzed using cell cycle analysis software (e.g., ModFit) to quantify the percentage of cells in the G0/G1, S, and G2/M phases.[1]

Apoptosis Assay (Annexin V/PI Staining)

This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

-

Cell Treatment & Harvesting: Cells are treated with this compound for the desired time and harvested.[7]

-

Washing: Cells are washed with cold PBS and resuspended in 1X Annexin V Binding Buffer.[3]

-

Staining: Annexin V conjugated to a fluorochrome (e.g., FITC) and Propidium Iodide (PI) are added to the cell suspension.[1][3] The mixture is incubated in the dark at room temperature for 15-20 minutes.

-

Flow Cytometry: Samples are analyzed promptly by flow cytometry.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative (phosphatidylserine has translocated to the outer membrane, but the membrane remains intact).

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive (membrane integrity is lost).

-

-

Analysis: The percentage of cells in each quadrant is quantified to determine the level of apoptosis induced by the treatment.[7]

Western Blotting

This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.

-

Protein Extraction: Following treatment with this compound, cells are lysed using a suitable lysis buffer to extract total proteins.[1]

-

Protein Quantification: The concentration of protein in each lysate is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific to the target protein (e.g., p-AKT, total AKT, Cleaved Caspase-3).

-

Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP). A chemiluminescent substrate is added, and the resulting signal is captured using an imaging system.

-

Analysis: The intensity of the bands is quantified and typically normalized to a loading control (e.g., β-actin or GAPDH) to compare protein expression levels across different conditions.[1]

Visualizations: Pathways and Workflows

Signaling Pathways Modulated by this compound

Caption: Core signaling pathways modulated by this compound in cancer cells.

Experimental Workflow: Cell Viability Assay

Caption: Standard experimental workflow for assessing cell viability.

Experimental Workflow: Apoptosis Detection

Caption: Workflow for detecting apoptosis via Annexin V/PI staining.

Conclusion and Future Directions

This compound demonstrates significant anti-cancer activity through a multi-pronged mechanism that includes the induction of cell cycle arrest, activation of caspase-dependent apoptosis, and modulation of key oncogenic signaling pathways such as AKT/mTOR, MAPK, and JAK/STAT. Its reliance on a functional p53 pathway in certain cancers, like colorectal cancer, suggests a potential biomarker for patient stratification.[2] In vivo studies using zebrafish and mouse xenograft models have confirmed its anti-tumor efficacy.[1][3] These findings collectively position this compound as a strong candidate for further pre-clinical and clinical development as a therapeutic agent for various human cancers. Future research should focus on optimizing its delivery, exploring combination therapies to enhance efficacy, and further elucidating its molecular targets.[1][12]

References

- 1. This compound exerts anti-cancer activities in various human thyroid cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound Suppresses the Growth of Colorectal Cancer Cells through P53 Signaling Dependence - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound Suppresses the Progression of Human Oral Cancer by Inhibiting the JAK-STAT Signaling Pathway via Targeting LASP1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound Inhibits Hepatocellular Carcinoma Cell Growth by Inducing Cell-cycle Arrest, Apoptosis, and Autophagy-related Protein Expression | Anticancer Research [ar.iiarjournals.org]

- 5. This compound induces cell cycle arrest and apoptosis via the AKT/p38 MAPK/ERK1/2 signaling pathway in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ar.iiarjournals.org [ar.iiarjournals.org]

- 8. dovepress.com [dovepress.com]

- 9. This compound Suppresses the Growth of Colorectal Cancer Cells through P53 Signaling Dependence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Flavonoid-Based Combination Therapies and Nano-Formulations: An Emerging Frontier in Breast Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

Flavopereirine and its Inhibitory Role in the JAK/STAT Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flavopereirine, a β-carboline alkaloid isolated from the bark of Geissospermum vellosii, has emerged as a compound of interest in oncology research due to its potential anti-cancer properties.[1] Studies have demonstrated its activity against various cancer cell lines, including glioblastoma, hepatoma, breast, colorectal, and oral cancers.[1][2] The proposed mechanisms of action are multifaceted, involving the inhibition of cell proliferation, induction of cell cycle arrest, and apoptosis.[1][3] A significant focus of recent research has been the inhibitory effect of this compound on the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway, a critical mediator of cell growth, differentiation, and survival.[4][5]

This technical guide provides an in-depth overview of the current understanding of this compound's interaction with the JAK/STAT pathway, with a particular focus on its effects in human oral cancer cells. It aims to equip researchers and drug development professionals with a comprehensive summary of the available data, detailed experimental protocols, and visual representations of the key mechanisms.

A Critical Note on Compound Identity: It is important to note that concerns have been raised regarding the identity of the compound used in some key studies. A letter to the editor concerning the primary source for the JAK/STAT inhibition data suggested that the reported structure of "this compound" more closely resembled berberine.[6][7] This potential misidentification should be considered when evaluating the findings presented in this guide.

Core Mechanism: Inhibition of the JAK/STAT Signaling Pathway

The JAK/STAT signaling cascade is a principal pathway for transducing signals from extracellular cytokines and growth factors to the nucleus, where they regulate gene expression. Dysregulation of this pathway is a hallmark of many cancers, leading to uncontrolled cell proliferation and survival.

This compound has been shown to inactivate the JAK/STAT pathway in human oral cancer cell lines (BcaCD885 and Tca8113).[4][5] The primary mechanism appears to be the upregulation of LIM and SH3 Protein 1 (LASP1), which in turn leads to a reduction in the phosphorylation of key components of the JAK/STAT pathway.[4]

Signaling Pathway Diagram

Caption: this compound's proposed mechanism of JAK/STAT pathway inhibition.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro and in vivo studies on the effect of this compound on oral cancer cells.[4]

Table 1: In Vitro Efficacy of this compound on Oral Cancer Cell Lines

| Cell Line | Assay | Concentration (µmol/L) | Effect | p-value |

| BcaCD885 | MTT (72h) | 25, 50, 100 | Significant reduction in cell viability | p < 0.01 |

| Tca8113 | MTT (72h) | 25, 50, 100 | Significant reduction in cell viability | p < 0.01 |

| BcaCD885 | MTT (96h) | 25, 50, 100 | Significant reduction in cell viability | p < 0.001 |

| Tca8113 | MTT (96h) | 25, 50, 100 | Significant reduction in cell viability | p < 0.001 |

| BcaCD885 | Colony Formation | 25, 50, 100 | Significant reduction in colony formation | p < 0.01 |

| Tca8113 | Colony Formation | 25, 50, 100 | Significant reduction in colony formation | p < 0.01 |

| BcaCD885 | Transwell (Migration) | 50, 100 | Significant reduction in migration | p < 0.01 |

| Tca8113 | Transwell (Migration) | 50, 100 | Significant reduction in migration | p < 0.01 |

| BcaCD885 | Transwell (Invasion) | 50, 100 | Significant reduction in invasion | p < 0.01 |

| Tca8113 | Transwell (Invasion) | 50, 100 | Significant reduction in invasion | p < 0.01 |

Table 2: Effect of this compound on Apoptosis-Related Proteins

| Cell Line | Protein | Concentration (µmol/L) | Effect | p-value |

| BcaCD885 | Cleaved Caspase-9 | 50, 100 | Increased expression | p < 0.01 |

| Tca8113 | Cleaved Caspase-9 | 50, 100 | Increased expression | p < 0.01 |

| BcaCD885 | Cleaved Caspase-3 | 50, 100 | Increased expression | p < 0.01 |

| Tca8113 | Cleaved Caspase-3 | 50, 100 | Increased expression | p < 0.01 |

| BcaCD885 | Bax | 50, 100 | Increased expression | p < 0.01 |

| Tca8113 | Bax | 50, 100 | Increased expression | p < 0.01 |

| BcaCD885 | Bcl-2 | 50, 100 | Decreased expression | p < 0.001 |

| Tca8113 | Bcl-2 | 50, 100 | Decreased expression | p < 0.001 |

Table 3: Effect of this compound on JAK/STAT Pathway Proteins

| Cell Line | Protein | Concentration (µmol/L) | Effect | p-value |

| BcaCD885 | p-JAK2 | 50, 100 | Decreased expression | p < 0.01 |

| Tca8113 | p-JAK2 | 50, 100 | Decreased expression | p < 0.01 |

| BcaCD885 | p-STAT3 | 50, 100 | Decreased expression | p < 0.01 |

| Tca8113 | p-STAT3 | 50, 100 | Decreased expression | p < 0.01 |

| BcaCD885 | p-STAT5 | 50, 100 | Decreased expression | p < 0.01 |

| Tca8113 | p-STAT5 | 50, 100 | Decreased expression | p < 0.01 |

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the study of this compound's effect on the JAK/STAT pathway.

Cell Viability (MTT) Assay

-

Cell Seeding: Plate human oral cancer cells (BcaCD885 or Tca8113) in 96-well plates at a density of 5 x 10³ cells/well and incubate overnight.

-

Treatment: Treat cells with varying concentrations of this compound (e.g., 0, 25, 50, 100 µmol/L) for specified time points (e.g., 24, 48, 72, 96 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the control group.

Western Blot Analysis

-

Cell Lysis: Lyse treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA protein assay kit.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 30 µg) on a 10% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-JAK2, JAK2, p-STAT3, STAT3, p-STAT5, STAT5, LASP1, and a loading control (e.g., GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Quantify band intensity using image analysis software.

Experimental Workflow Diagram

Caption: A generalized workflow for investigating this compound's anti-cancer effects.

Conclusion and Future Directions

The available evidence suggests that this compound is a potent inhibitor of the JAK/STAT signaling pathway in oral cancer cells, primarily through the upregulation of LASP1.[4] This leads to decreased phosphorylation of JAK2, STAT3, and STAT5, resulting in reduced cell proliferation, migration, and invasion, and the induction of apoptosis.[4] However, the critical questions surrounding the true chemical identity of the compound used in these studies necessitate further independent verification.

Future research should focus on:

-

Compound Verification: Rigorous analytical chemistry to confirm the structure of the active compound in commercially available "this compound" samples.

-

Direct Target Identification: Elucidating the direct molecular target of this compound within the cell to understand the upstream mechanism leading to LASP1 upregulation.

-

In Vivo Efficacy and Pharmacokinetics: Comprehensive studies in various preclinical cancer models to evaluate the therapeutic potential, safety profile, and pharmacokinetic properties of authenticated this compound.

-

Broader Kinase Profiling: Investigating the selectivity of this compound against a wider panel of kinases to identify potential off-target effects.

Addressing these key areas will be crucial for validating this compound as a potential therapeutic agent and advancing its development for clinical applications.

References

- 1. This compound exerts anti-cancer activities in various human thyroid cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. This compound Suppresses the Progression of Human Oral Cancer by Inhibiting the JAK-STAT Signaling Pathway via Targeting LASP1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound Suppresses the Progression of Human Oral Cancer by Inhibiting the JAK-STAT Signaling Pathway via Targeting LASP1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound Suppresses the Progression of Human Oral Cancer by Inhibiting the JAK-STAT Signaling Pathway via Targeting LASP1 [Letter] - PMC [pmc.ncbi.nlm.nih.gov]

- 7. dovepress.com [dovepress.com]

The Core Mechanism of Flavopereirine-Induced p53-Dependent Apoptosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the molecular mechanisms underlying the anti-cancer activity of flavopereirine, a β-carboline alkaloid derived from Geissospermum vellosii. The focus is on its ability to induce p53-dependent apoptosis, a critical pathway in cancer therapeutics. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the core signaling pathways to support further research and drug development efforts in oncology.

Core Signaling Pathway: this compound's Activation of the p53 Apoptotic Cascade

This compound exerts its anti-tumor effects in colorectal cancer (CRC) cells by activating the p53 signaling pathway.[1][2][3][4] This activation leads to two primary cellular outcomes: G2/M phase cell cycle arrest and the induction of both intrinsic and extrinsic apoptosis.[1][2][4] The process begins with this compound increasing the expression and phosphorylation of p53.[1][2][4] Activated p53 then transcriptionally upregulates its downstream target, p21, which is crucial for mediating the G2/M cell cycle arrest.[1][4] Concurrently, p53 activation triggers both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) apoptotic pathways. This is evidenced by the cleavage and activation of initiator caspases (caspase-8 and caspase-9) and the executioner caspase-3, ultimately leading to PARP cleavage and programmed cell death.[2] The dependence on p53 is critical, as cancer cells with p53 knockout or loss-of-function mutations show significantly diminished responses to this compound treatment.[1][2][4][5]

Quantitative Data Summary

The efficacy of this compound has been quantified across various colorectal and hepatocellular carcinoma cell lines. The data highlights the compound's dose-dependent effects and its specific reliance on functional p53.

Table 1: IC50 Values of this compound in Colorectal Cancer (CRC) Cell Lines

| Cell Line | p53 Status | IC50 at 48h (µM) |

| HCT116 | p53+/+ | Not explicitly stated, but significant viability reduction at 10-15 µM |

| HCT116 | p53-/- | Significantly higher than p53+/+; less sensitive |

| DLD1 | Mutant p53 | Not explicitly stated, but shows dose-dependent viability reduction |

| CaCO2 | Truncated p53 (non-functional) | Significantly higher than p53+/+; less sensitive |

Data synthesized from studies demonstrating reduced viability in p53 knockout/mutant cells compared to wild-type.[1][2][5]

Table 2: this compound-Induced Apoptosis in Cancer Cell Lines

| Cell Line | This compound Conc. (µM) | Treatment Time (h) | Apoptotic Ratio (%) |

| HepG2 | 7.5 | 24 | 14.1 |

| 30 | 24 | 41.5 | |

| 7.5 | 48 | 11.5 | |

| 30 | 48 | 79.3 | |

| Huh7 | 7.5 | 24 | 4.3 |

| 30 | 24 | 30.9 | |

| 7.5 | 48 | 15.9 | |

| 30 | 48 | 91.7 |

Data from studies on hepatocellular carcinoma cells showing dose- and time-dependent apoptosis.[6][7]

Table 3: Regulation of Key Proteins in HCT116 (p53+/+) Cells by this compound

| Protein | Effect | Observation |

| p53 | Upregulation & Phosphorylation | Dose-dependent increase |

| p21 | Upregulation | p53-dependent increase |

| Cyclin B1 | Downregulation | p53-dependent decrease |

| Cleaved Caspase-8 | Upregulation | Indicates extrinsic pathway activation |

| Cleaved Caspase-9 | Upregulation | Indicates intrinsic pathway activation |

| Cleaved Caspase-3 | Upregulation | Activation of executioner caspase |

| Cleaved PARP | Upregulation | Marker of apoptosis |

| Bcl-2 | Downregulation | Decrease in anti-apoptotic protein |

| Mcl-1 | Downregulation | Decrease in anti-apoptotic protein |

| Bik, Bim, tBid | Upregulation | Increase in pro-apoptotic proteins |

Protein expression changes observed via Western blot analysis confirm the activation of the p53 pathway and both major apoptotic cascades.[1][2]

Experimental Protocols

The following are detailed methodologies for the key experiments used to elucidate the mechanism of this compound.

Cell Viability Assay (CCK8 Assay)

This assay is used to assess the dose-dependent cytotoxic effect of this compound.

-

Cell Seeding : Plate colorectal cancer cells (e.g., HCT116, DLD1) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well. Allow cells to adhere overnight.

-

Compound Treatment : Treat cells with various concentrations of this compound (e.g., 0, 2.5, 5, 10, 15, 20 µM) for specified durations (e.g., 24, 48 hours).

-

Reagent Incubation : Add 10 µL of Cell Counting Kit-8 (CCK8) solution to each well. Incubate the plate for 1-4 hours at 37°C.

-

Data Acquisition : Measure the absorbance at 450 nm using a microplate reader.

-

Analysis : Calculate cell viability as a percentage relative to the untreated control (DMSO vehicle). Plot a dose-response curve to determine the IC50 value.[2]

Apoptosis Analysis (Annexin V-FITC/PI Staining)

This flow cytometry-based assay quantifies the percentage of apoptotic cells.

-

Cell Treatment : Seed cells in 6-well plates and treat with this compound as described for the viability assay.

-

Cell Harvesting : After treatment, collect both adherent and floating cells. Wash the cells with ice-cold PBS.

-

Staining : Resuspend the cells in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

-

Incubation : Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry : Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[6][7]

Western Blot Analysis

This technique is used to measure changes in the expression levels of specific proteins.

-

Protein Extraction : Treat cells with this compound, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification : Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE : Separate equal amounts of protein (e.g., 20-30 µg) on SDS-polyacrylamide gels.

-

Protein Transfer : Transfer the separated proteins onto a PVDF membrane.

-

Blocking and Antibody Incubation : Block the membrane with 5% non-fat milk or BSA for 1 hour. Incubate with primary antibodies against target proteins (e.g., p53, p21, Caspase-3, PARP, β-actin) overnight at 4°C.

-

Secondary Antibody and Detection : Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[8]

-

Densitometry : Quantify band intensity relative to a loading control (e.g., β-actin) to determine fold changes in protein expression.[2]

Standard Experimental Workflow

The investigation of this compound's anti-cancer effects typically follows a logical progression from cellular viability to mechanistic studies. The workflow ensures a comprehensive understanding of the compound's activity.

References

- 1. This compound Suppresses the Growth of Colorectal Cancer Cells through P53 Signaling Dependence [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound Suppresses the Growth of Colorectal Cancer Cells through P53 Signaling Dependence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound Suppresses the Growth of Colorectal Cancer Cells through P53 Signaling Dependence - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound Inhibits Hepatocellular Carcinoma Cell Growth by Inducing Cell-cycle Arrest, Apoptosis, and Autophagy-related Protein Expression | Anticancer Research [ar.iiarjournals.org]

- 7. beljanski.org [beljanski.org]

- 8. p53-dependent apoptosis is essential for the antitumor effect of paclitaxel response to DNA damage in papillary thyroid carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

Flavopereirine's Anticancer Spectrum of Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flavopereirine, a β-carboline alkaloid isolated from the bark of Geissospermum vellosii, has emerged as a promising natural compound with a broad spectrum of anticancer activities.[1] This technical guide provides an in-depth overview of the anticancer properties of this compound, focusing on its activity across various cancer types, its molecular mechanisms of action, and detailed experimental protocols for its evaluation. The information is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development.

Anticancer Spectrum of Activity

This compound has demonstrated significant cytotoxic and anti-proliferative effects against a wide range of human cancer cell lines in vitro. Its efficacy has been observed in various malignancies, including thyroid, hepatocellular, breast, colorectal, and oral cancers.[1][2][3]

Quantitative Data Summary

The following tables summarize the 50% inhibitory concentration (IC50) values of this compound in different cancer cell lines, providing a quantitative measure of its in vitro potency.

Table 1: IC50 Values of this compound in Human Thyroid Cancer Cell Lines [1]

| Cell Line | Cancer Type | Time (h) | IC50 (µM) |

| IHH-4 | Papillary Thyroid Carcinoma | 48 | 10.1 ± 1.2 |

| WRO | Follicular Thyroid Carcinoma | 48 | 18.2 ± 1.5 |

| SW579 | Squamous Thyroid Carcinoma | 48 | 20.5 ± 1.8 |

| 8505c | Anaplastic Thyroid Carcinoma | 48 | 15.3 ± 1.3 |

| KMH-2 | Anaplastic Thyroid Carcinoma | 48 | 12.7 ± 1.1 |

Table 2: IC50 Values of this compound in Human Hepatocellular Carcinoma Cell Lines [4][5]

| Cell Line | Time (h) | IC50 (µM) |

| HepG2 | 24 | ~25 |

| HepG2 | 48 | ~15 |

| Huh7 | 24 | ~25 |

| Huh7 | 48 | ~15 |

Table 3: IC50 Values of this compound in Human Colorectal Cancer Cell Lines [2][6][7]

| Cell Line | Duke's Stage | Time (h) | IC50 (µM) |

| SW480 | B | 24 | 58.61 |

| SW480 | B | 48 | 15.33 |

| SW620 | C | 24 | 30.99 |

| SW620 | C | 48 | 10.52 |

| DLD1 | C | 24 | 32.37 |

| DLD1 | C | 48 | 10.76 |

| HCT116 | D | 24 | 19.66 |

| HCT116 | D | 48 | 8.15 |

| HT29 | - | 24 | 21.06 |

| HT29 | - | 48 | 9.58 |

Molecular Mechanisms of Action

This compound exerts its anticancer effects through the modulation of multiple cellular processes and signaling pathways, leading to the inhibition of cell proliferation, induction of cell cycle arrest, and promotion of apoptosis and autophagy.

Cell Cycle Arrest

This compound has been shown to induce cell cycle arrest at different phases in various cancer cell lines. In thyroid cancer cells, it induces a G0/G1 phase arrest.[1] In hepatocellular carcinoma cells, a G0/G1 arrest is also observed.[2][4] In breast cancer cells, the effect is cell-line dependent, with G0/G1 phase arrest in MCF-7 cells and S phase arrest in MDA-MB-231 cells.[3][8] In colorectal cancer cells, this compound treatment leads to G2/M phase arrest.[2][6][7]

Induction of Apoptosis

A key mechanism of this compound's anticancer activity is the induction of apoptosis. It triggers both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. This is evidenced by the activation of caspase-8, caspase-9, and caspase-3, leading to the cleavage of poly(ADP-ribose) polymerase (PARP).[1][2][4]

Modulation of Autophagy

This compound has also been found to modulate autophagy in cancer cells. In thyroid and hepatocellular carcinoma cells, it induces autophagy, as indicated by the accumulation of LC3-II and decreased p62 expression.[1][4]

Signaling Pathways

This compound's effects on cell fate are mediated through the regulation of several key signaling pathways.

-

AKT/p38 MAPK/ERK Pathway: In breast and thyroid cancer cells, this compound inhibits the phosphorylation of AKT, a key survival kinase, while promoting the phosphorylation of p38 MAPK and ERK1/2, which are often associated with stress responses and apoptosis.[1][3][8]

-

JAK/STAT Pathway: In oral cancer cells, this compound has been shown to inhibit the JAK/STAT signaling pathway by upregulating LASP1, leading to decreased phosphorylation of JAK2, STAT3, and STAT5.[3][9]

-

p53 Signaling Pathway: In colorectal cancer cells, the anticancer activity of this compound is dependent on functional p53. It enhances the expression and phosphorylation of p53, leading to the upregulation of its downstream target, p21, which contributes to cell cycle arrest and apoptosis.[2][6][7]

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the anticancer activity of this compound.

In Vitro Assays

1. Cell Viability Assay (CCK-8)

-

Principle: The Cell Counting Kit-8 (CCK-8) assay is a colorimetric assay to determine cell viability. WST-8, a water-soluble tetrazolium salt, is reduced by dehydrogenases in living cells to produce a yellow-colored formazan dye. The amount of formazan is directly proportional to the number of viable cells.

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of culture medium.

-

Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO).

-

Incubate for the desired time periods (e.g., 24, 48, 72 hours).

-

Add 10 µL of CCK-8 solution to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the vehicle-treated control. The IC50 value is determined from the dose-response curve.

-

2. Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

-

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The fluorescence intensity of PI is directly proportional to the DNA content in a cell, allowing for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

-

Procedure:

-

Seed cells in 6-well plates and treat with this compound for the desired time.

-

Harvest cells by trypsinization and wash with ice-cold PBS.

-

Fix the cells in 70% ethanol at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS and centrifuge.

-

Resuspend the cell pellet in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the samples using a flow cytometer.

-

The percentage of cells in each phase of the cell cycle is determined using cell cycle analysis software.

-

3. Apoptosis Assay (Annexin V/PI Double Staining and Flow Cytometry)

-

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, conjugated to a fluorochrome (e.g., FITC), can detect these early apoptotic cells. Propidium iodide is used as a counterstain to differentiate late apoptotic and necrotic cells, which have lost membrane integrity.

-

Procedure:

-

Treat cells with this compound as described for the cell cycle analysis.

-

Harvest both adherent and floating cells and wash with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

-

Analyze the samples by flow cytometry within one hour.

-

Cells are categorized as viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

-

4. Western Blot Analysis

-

Principle: Western blotting is used to detect specific proteins in a sample. Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies.

-

Procedure:

-

Treat cells with this compound and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against target proteins (e.g., cleaved caspase-3, PARP, p-AKT, total AKT, etc.) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Use a loading control (e.g., β-actin or GAPDH) to normalize protein expression levels.

-

5. Colony Formation Assay

-

Principle: This assay assesses the ability of a single cell to proliferate and form a colony, thereby measuring the long-term survival and reproductive integrity of cells after treatment.

-

Procedure:

-

Seed a low number of cells (e.g., 500-1000 cells/well) in 6-well plates.

-

Allow the cells to attach overnight.

-

Treat the cells with various concentrations of this compound for 24 hours.

-

Remove the drug-containing medium and replace it with fresh medium.

-

Incubate the plates for 1-2 weeks, allowing colonies to form.

-

Fix the colonies with methanol or 4% paraformaldehyde.

-

Stain the colonies with 0.5% crystal violet solution.

-

Wash the plates with water and allow them to air dry.

-

Count the number of colonies (typically defined as a cluster of ≥50 cells).

-

In Vivo Assays

1. Zebrafish Xenograft Model

-

Principle: The zebrafish embryo is an effective in vivo model for studying cancer due to its transparency, rapid development, and the ease of engrafting human cancer cells.

-

Procedure:

-

Label human cancer cells with a fluorescent dye (e.g., DiI or GFP).

-

Microinject the labeled cancer cells (e.g., 200-500 cells) into the yolk sac or perivitelline space of 2-day-old zebrafish embryos.

-

Incubate the xenografted embryos in water containing this compound or a vehicle control.

-

Monitor tumor growth and metastasis over several days using fluorescence microscopy.

-

Quantify the tumor size and the extent of metastasis.

-

2. Mouse Xenograft Model

-

Principle: Immunocompromised mice are used to host human tumor xenografts, allowing for the evaluation of anticancer drug efficacy in a mammalian system.

-

Procedure:

-

Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10⁶ cells) into the flank of immunodeficient mice (e.g., nude or SCID mice).

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer this compound or a vehicle control via a suitable route (e.g., intraperitoneal or oral gavage) according to a predetermined dosing schedule.

-

Measure tumor volume and body weight regularly (e.g., 2-3 times per week).

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).

-

Visualizations

Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound in cancer cells.

Caption: this compound's modulation of the AKT/MAPK signaling pathway.

Caption: this compound's inhibition of the JAK/STAT signaling pathway.

Caption: this compound's activation of the p53 signaling pathway.

Experimental Workflow

Caption: Experimental workflow for evaluating this compound's anticancer activity.

Conclusion

This compound exhibits a robust and broad-spectrum anticancer activity against a variety of human malignancies. Its multifaceted mechanism of action, involving the induction of cell cycle arrest and apoptosis, modulation of autophagy, and targeting of key oncogenic signaling pathways, makes it a compelling candidate for further preclinical and clinical development. This technical guide provides a foundational resource for researchers to design and execute studies aimed at further elucidating the therapeutic potential of this compound in oncology.

References

- 1. This compound exerts anti-cancer activities in various human thyroid cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound Suppresses the Growth of Colorectal Cancer Cells through P53 Signaling Dependence - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound Suppresses the Progression of Human Oral Cancer by Inhibiting the JAK-STAT Signaling Pathway via Targeting LASP1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. beljanski.org [beljanski.org]

- 5. This compound Inhibits Hepatocellular Carcinoma Cell Growth by Inducing Cell-cycle Arrest, Apoptosis, and Autophagy-related Protein Expression | Anticancer Research [ar.iiarjournals.org]

- 6. This compound Suppresses the Growth of Colorectal Cancer Cells through P53 Signaling Dependence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound induces cell cycle arrest and apoptosis via the AKT/p38 MAPK/ERK1/2 signaling pathway in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

Antileishmanial Activity of Flavopereirine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leishmaniasis, a parasitic disease caused by protozoa of the genus Leishmania, remains a significant global health challenge. The limitations of current therapies, including toxicity and emerging drug resistance, necessitate the discovery and development of novel antileishmanial agents. Flavopereirine, a β-carboline alkaloid isolated from the plant Geissospermum vellosii, has emerged as a promising candidate. This technical guide provides a comprehensive overview of the current knowledge on the antileishmanial activity of this compound, focusing on its efficacy, proposed mechanism of action, and the experimental methodologies used in its evaluation.

Data Presentation

The antileishmanial efficacy of this compound against the promastigote stage of Leishmania amazonensis has been quantified, demonstrating potent activity. The available data on its cytotoxicity against murine peritoneal macrophages are also presented to highlight its selectivity.

Table 1: In Vitro Antileishmanial Activity of this compound against Leishmania amazonensis Promastigotes [1][2][3]

| Exposure Time (hours) | IC50 (µg/mL) | IC50 (µM)¹ |

| 24 | 0.23 | ~0.79 |

| 72 | 0.15 | ~0.52 |

¹ Molar concentration calculated based on a molecular weight of 288.33 g/mol for this compound.

Table 2: Cytotoxicity of this compound against Murine Peritoneal Macrophages

| Exposure Time (hours) | CC50 (µg/mL) | Selectivity Index (SI)² |

| 24 | > 224.2 | > 974.8 |

| 72 | > 224.2 | > 1494.7 |

² Selectivity Index (SI) = CC50 (macrophages) / IC50 (promastigotes).

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections describe the key experimental protocols employed in the study of this compound's antileishmanial activity.

Cultivation of Leishmania amazonensis Promastigotes

-

Cell Line: Leishmania amazonensis (strain MHOM/BR/75/M2269) promastigotes.

-

Culture Medium: Schneider's insect medium supplemented with 10% heat-inactivated fetal bovine serum (FBS) and 1% penicillin-streptomycin solution.

-

Incubation Conditions: Parasites are cultured at 25 °C in sealed flasks.

-

Subculturing: Cultures are passaged every 48-72 hours to maintain logarithmic growth phase.

Antileishmanial Activity Assay (MTT Assay)[1][2][3]

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

-

Preparation of Parasites: Promastigotes in the logarithmic growth phase are harvested, centrifuged, and resuspended in fresh culture medium to a density of 1 x 10⁶ parasites/mL.

-

Drug Dilution: this compound is dissolved in dimethyl sulfoxide (DMSO) and serially diluted in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 1% to avoid solvent toxicity.

-

Assay Procedure:

-